molecular formula C11H17NO2 B1348703 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 75039-59-7

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B1348703
CAS No.: 75039-59-7
M. Wt: 195.26 g/mol
InChI Key: FQROYQHOQIIRBO-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a dimethylamino group and a methylene bridge attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of dimethylformamide dimethyl acetal (DMFDMA) with a suitable precursor. One common method includes the use of DMFDMA as a catalyst to introduce the dimethylamino and methylene groups into the cyclohexane ring . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

*N,N-*dimethyl enaminones, including 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, are valuable in pharmaceutical production due to their miscellaneous biological activities . They serve as synthons (building blocks) for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These *N,N-*dimethyl analogs have demonstrated biological interest and provide access to new classes of biologically active heterocyclic compounds suitable for biomedical applications .

Herbicide Development

Cyclohexane-1,3-diones, which are structurally related to this compound, are significant molecular parts commonly found in herbicides . The inhibitory effect of these products results from their ability to form complexes with Fe++ in the active site of the enzyme .

Anti-diabetic Drug Research

Cyclohexane-1,3-dione derivatives are recognized as precursors in the development of potential anti-diabetic drugs .

Anti-tuberculosis Agents

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), a derivative of 5,5-dimethylcyclohexane-1,3-dione, has been evaluated for its potential against drug-resistant Mycobacterium tuberculosis isolates . This includes multidrug-resistant (MDR) strains and non-replicating drug-tolerant persisters of M. tuberculosis H37Rv . PAMCHD's activity against drug-resistant M. tuberculosis was investigated using broth microdilution, and its activity against dormant bacilli was determined by CFU enumeration .

Chemical Synthesis

This compound is synthesized through the interaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene .

Reactivity

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic attacks, while the methylene bridge can facilitate the formation of stable intermediates. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a potential bioactive molecule in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific cyclohexane ring structure combined with the dimethylamino and methylene groups

Biological Activity

The compound 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione , with the chemical formula C11H17NO2C_{11}H_{17}NO_2 and CAS number 75039-59-7, is a member of the cyclohexane-1,3-dione family. This compound has garnered attention due to its diverse biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a cyclohexane ring with two ketone groups and a dimethylamino substituent. The crystal structure has been analyzed using X-ray diffraction techniques, revealing a monoclinic system with specific lattice parameters:

ParameterValue
a (Å)5.9245(2)
b (Å)17.7243(6)
c (Å)10.2915(4)
β (°)95.352(1)
Volume (ų)1075.97(7)

The compound exhibits characteristic IR absorption bands at 2934 cm1^{-1} and 1663 cm1^{-1}, indicating the presence of aliphatic C-H bonds and carbonyl groups respectively .

Synthesis

The synthesis of this compound involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux conditions. The reaction yields the desired product with a yield of approximately 71% and a melting point of 94°C .

Antidiabetic Potential

Research indicates that compounds derived from cyclohexane-1,3-diones have significant potential as antidiabetic agents. The mechanism of action is believed to involve the formation of complexes with iron ions (Fe++^{++}), which can inhibit certain enzymes related to glucose metabolism .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, it has been noted that some analogs can inhibit the growth of resistant strains of bacteria such as Mycobacterium tuberculosis .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against various pathogens. In vitro tests demonstrated that derivatives exhibited varying degrees of antibacterial activity, suggesting potential for development into therapeutic agents for infections caused by resistant bacteria .

Toxicological Profile

The safety profile of this compound has also been assessed. Preliminary toxicological studies indicate that while the compound shows promising biological activity, further studies are required to fully understand its safety and efficacy in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione?

  • Methodological Answer: A high-yield (90%) synthesis involves reacting 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide dimethyl acetal (DMF-DMA) at 75°C for 1 hour, followed by recrystallization from ethyl acetate. This method avoids harsh reagents and ensures purity . Alternative routes using K₂CO₃ as a base in acetone may yield derivatives but require optimization due to lower efficiency (30% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. Key NMR signals include δ 1.30 (angular methyl) and 1745 cm⁻¹ in IR for carbonyl groups. MS fragmentation patterns and molecular ion peaks (e.g., m/z 283 [M⁺]) confirm structural integrity .

Q. How is this compound utilized in organic synthesis as a building block?

  • Methodological Answer: The dimethylamino methylene group enhances electrophilic reactivity, enabling participation in cyclization and annulation reactions. For example, it reacts with aniline derivatives in acetic acid to form quinolinecarboxylic acids, demonstrating its utility in heterocyclic synthesis .

Advanced Research Questions

Q. How can researchers address contradictory yield outcomes in derivative synthesis?

  • Methodological Answer: Discrepancies in yields (e.g., 30% vs. 90%) may arise from base strength, solvent polarity, or temperature. Systematic optimization involves:

  • Testing alternative bases (e.g., piperidine for K₂CO₃) to improve reaction kinetics.
  • Adjusting solvent systems (e.g., 2-propanol/acetic acid mixtures) to enhance solubility .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: The electron-withdrawing keto groups activate the methylene moiety for nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., monitoring by HPLC) track intermediate formation. Fluorinated analogs show enhanced stability and binding affinity due to fluorine’s electronegativity .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer: Adopt methodologies from environmental chemistry projects (e.g., INCHEMBIOL):

  • Laboratory: Measure hydrolysis rates under varying pH and UV exposure.
  • Field: Use LC-MS/MS to detect degradation products in soil/water matrices.
  • Ecotoxicology: Assess Daphnia magna or algal populations for acute toxicity .

Q. What strategies validate its potential bioactivity in pharmacological research?

  • Methodological Answer:

  • In vitro: Perform antimicrobial assays (e.g., MIC against E. coli) and cytotoxicity screening (e.g., MTT assay on cancer cell lines).
  • In silico: Use molecular docking to predict interactions with target proteins (e.g., kinases or bacterial enzymes). Fluorinated derivatives may exhibit improved pharmacokinetics .

Q. Data Analysis and Optimization

Q. How should researchers analyze conflicting spectral data during structural elucidation?

  • Methodological Answer:

  • Cross-validate NMR/IR data with computational tools (e.g., ACD/Labs or ChemDraw simulations).
  • Compare experimental melting points (e.g., 117–118°C) with literature values to confirm purity .
  • Use high-resolution MS to resolve ambiguities in molecular ion peaks.

Q. What experimental parameters are critical for scaling up synthesis without compromising purity?

  • Methodological Answer:

  • Reagent stoichiometry: Maintain a 1:2.8 ratio of diketone to DMF-DMA to prevent side reactions.
  • Temperature control: Ensure gradual heating (≤75°C) to avoid decomposition.
  • Purification: Optimize recrystallization solvents (e.g., ethyl acetate vs. methanol) based on solubility profiles .

Q. Specialized Applications

Q. Can this compound serve as a ligand in transition-metal catalysis?

  • Methodological Answer:
    Cyclohexanediones are known to coordinate with metals like Cu(II) or Pd(0). Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by:
  • Synthesizing metal complexes and characterizing them via X-ray crystallography.
  • Comparing turnover numbers (TON) with traditional ligands (e.g., PPh₃) .

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2)5-9(13)8(7-12(3)4)10(14)6-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQROYQHOQIIRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351074
Record name 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75039-59-7
Record name 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Scheme 2 Step 1: A solution of 5,5-dimethylcyclohexane-1,3-dione (428 mmol, 60 g) and of 1,1-dimethoxy-N,N-dimethylmethanamine (514 mmol, 68.2 mL) was stirred at room temperature for 1 hour. After evaporation and trituration in cyclohexane, 38.5 g (197 mmol, 46%) of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione were obtained as a pale yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

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